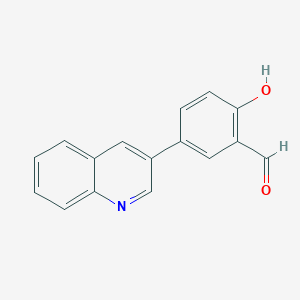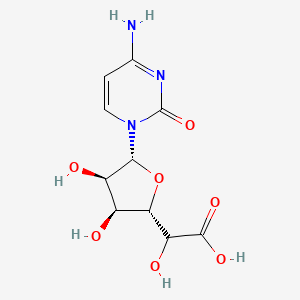
Cytidine-5'-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine-5’-carboxylic acid is a derivative of cytidine, a nucleoside that plays a crucial role in biological systems Cytidine is a component of RNA and DNA and is involved in various biochemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cytidine-5’-carboxylic acid can be achieved through the oxidation of the primary alcohol group at the 5’ position of cytidine. One of the methods involves the use of Dess-Martin periodinane (DMP) as an oxidizing agent. This reagent is typically used for the oxidation of alcohols to aldehydes, but in this case, it further oxidizes the primary alcohol to a carboxylic acid . The reaction conditions involve the protection of secondary alcohols at the 2’ and 3’ positions of ribose to prevent their oxidation. This is achieved by introducing tert-butyldimethylsilyl (TBS) groups at the primary 5’-O-position, followed by protection of the diol and subsequent selective hydrolysis of the TBS group .
Industrial Production Methods
While specific industrial production methods for cytidine-5’-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cytidine-5’-carboxylic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) is commonly used for the oxidation of primary alcohols to carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the carboxylic acid group.
Major Products Formed
Oxidation: The major product is cytidine-5’-carboxylic acid.
Reduction: The major products can be cytidine-5’-alcohol or cytidine-5’-aldehyde, depending on the reducing agent used.
Substitution: The major products include esters, amides, and other derivatives of cytidine-5’-carboxylic acid.
Aplicaciones Científicas De Investigación
Cytidine-5’-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of cytidine-5’-carboxylic acid involves its interaction with various enzymes and molecular targets. It can act as a substrate or inhibitor for enzymes involved in nucleoside metabolism. For example, it can be phosphorylated by uridine-cytidine kinase to form cytidine monophosphate . This phosphorylation is crucial for its incorporation into RNA and DNA, where it can affect gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Cytidine: The parent compound, which is a nucleoside involved in RNA and DNA synthesis.
Cytidine-5’-monophosphate: A phosphorylated form of cytidine that plays a role in nucleotide metabolism.
Cytidine-5’-carboxamide:
Uniqueness
Cytidine-5’-carboxylic acid is unique due to its carboxylic acid group at the 5’ position, which allows it to undergo specific chemical reactions that are not possible with other cytidine derivatives. This makes it a valuable compound for the synthesis of novel nucleoside analogues and for studying enzyme-substrate interactions .
Propiedades
Fórmula molecular |
C10H13N3O7 |
|---|---|
Peso molecular |
287.23 g/mol |
Nombre IUPAC |
2-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C10H13N3O7/c11-3-1-2-13(10(19)12-3)8-5(15)4(14)7(20-8)6(16)9(17)18/h1-2,4-8,14-16H,(H,17,18)(H2,11,12,19)/t4-,5+,6?,7-,8+/m0/s1 |
Clave InChI |
QINDKUMFRLEJDU-ZHVANOIBSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C(=O)O)O)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)C(C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



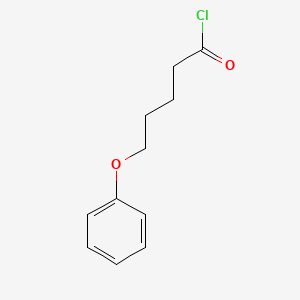
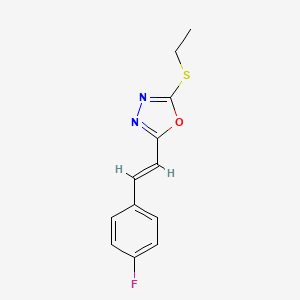
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-sulfinic acid](/img/structure/B12838610.png)


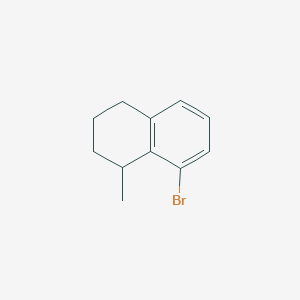

![tert-Butyl 7a,8,11,11a-tetrahydro-7H-8,11-methanobenzo[c]carbazole-7-carboxylate](/img/structure/B12838639.png)
![Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate](/img/structure/B12838657.png)
![2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride](/img/structure/B12838661.png)
![[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium](/img/structure/B12838670.png)
